PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of several functional groups, including isoxazole, thiophene, and carbamate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using a nitrile oxide and an alkyne.
Synthesis of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Coupling Reactions: The isoxazole and thiophene rings are then coupled together using appropriate coupling reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Introduction of the Carbamate Group: The carbamate group is introduced through the reaction of an amine with a chloroformate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted isoxazole derivatives.
Scientific Research Applications
PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique combination of functional groups, which may interact with various biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- **Isopropyl 5-[(diethylamino)carbonyl]-2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate .
- **Isopropyl 5-[(diethylamino)carbonyl]-2-({[2-(4-methoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-3-thiophenecarboxylate .
Uniqueness
The uniqueness of PROPAN-2-YL 5-(DIMETHYLCARBAMOYL)-4-METHYL-2-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-AMIDO)THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds .
Properties
Molecular Formula |
C23H25N3O5S |
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Molecular Weight |
455.5g/mol |
IUPAC Name |
propan-2-yl 5-(dimethylcarbamoyl)-4-methyl-2-[(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C23H25N3O5S/c1-12(2)30-23(29)16-13(3)19(22(28)26(5)6)32-21(16)24-20(27)17-14(4)31-25-18(17)15-10-8-7-9-11-15/h7-12H,1-6H3,(H,24,27) |
InChI Key |
URTUESMPDRAQJX-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)N(C)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(ON=C2C3=CC=CC=C3)C)C(=O)N(C)C |
Origin of Product |
United States |
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